Cas no 326914-17-4 (1H-Pyrrole-3-carboxamide,N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-)

1H-Pyrrole-3-carboxamide,N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl- structure
326914-17-4 structure
Productnaam:1H-Pyrrole-3-carboxamide,N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-
CAS-nummer:326914-17-4
MF:C20H23FN4O2
MW:370.420627832413
CID:301587
PubChem ID:5329105

1H-Pyrrole-3-carboxamide,N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Pyrrole-3-carboxamide,N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-
    • N,N-Dimethyl Sunitinib
    • 1H-Pyrrole-3-carboxamide,N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indo...
    • 1H-Pyrrole-3-carboxamide,N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethy
    • N-[2-(dimethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • (Z)-N-(2-(Dimethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • BDBM4817
    • CHEMBL13976
    • N-[2-(Dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-di methyl-1H-pyrrole-3-carboxamide
    • N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • 326914-17-4
    • N-[2-(dimethylamino)ethyl]-5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide
    • SCHEMBL905668
    • N,N-DiMethyl Suntinib
    • Inchi: InChI=1S/C20H23FN4O2/c1-11-17(23-12(2)18(11)20(27)22-7-8-25(3)4)10-15-14-9-13(21)5-6-16(14)24-19(15)26/h5-6,9-10,23H,7-8H2,1-4H3,(H,22,27)(H,24,26)/b15-10+
    • InChI-sleutel: MBTDIENWIYANIG-XNTDXEJSSA-N
    • LACHT: CN(C)CCNC(C1C(C)=C(/C=C2\C3C(=CC=C(F)C=3)NC\2=O)NC=1C)=O

Berekende eigenschappen

  • Exacte massa: 370.18100
  • Monoisotopische massa: 370.18050415g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 5
  • Complexiteit: 609
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 77.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.3±0.1 g/cm3
  • Smeltpunt: >250°C (dec.)
  • Kookpunt: 554.3±50.0 °C at 760 mmHg
  • Vlampunt: 289.0±30.1 °C
  • Brekindex: 1.627
  • Oplosbaarheid: Chloroform (Slightly), DMSO (Slightly), Methanol (Very Slightly)
  • PSA: 77.23000
  • LogboekP: 3.08360
  • Dampfdruk: 0.0±1.5 mmHg at 25°C

1H-Pyrrole-3-carboxamide,N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl- Beveiligingsinformatie

1H-Pyrrole-3-carboxamide,N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHENG KE LU SI SHENG WU JI SHU
sc-208065-1 mg
N,N-Dimethyl Sunitinib,
326914-17-4 ≥95%
1mg
¥4,422.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-208065-1mg
N,N-Dimethyl Sunitinib,
326914-17-4 ≥95%
1mg
¥4422.00 2023-09-05
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